molecular formula C23H23N3O3 B2790134 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 898458-42-9

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2790134
CAS No.: 898458-42-9
M. Wt: 389.455
InChI Key: KMMUSCLNFQDXRP-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl group, an indolin-1-yl moiety, and an m-tolyl substituent. Oxalamides are known for their diverse applications, including as umami taste enhancers (e.g., S336) and kinase inhibitors .

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-6-4-8-18(14-16)25-23(28)22(27)24-15-20(21-10-5-13-29-21)26-12-11-17-7-2-3-9-19(17)26/h2-10,13-14,20H,11-12,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMUSCLNFQDXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide typically involves multi-step organic reactions. One common route includes:

    Formation of the furan-2-yl intermediate: This step involves the reaction of a furan derivative with a suitable reagent to introduce the desired substituents.

    Indoline coupling: The furan-2-yl intermediate is then coupled with an indoline derivative under specific conditions, often using a catalyst to facilitate the reaction.

    Oxalamide formation: The final step involves the reaction of the coupled product with an oxalyl chloride derivative to form the oxalamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and indoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxalamide group may produce amines.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is its potential as an anticancer agent. Research has indicated that compounds with similar structural characteristics exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that indoline derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

Case Study : A study published in the International Journal of Pharmaceutical Sciences and Research demonstrated that derivatives of indoline have shown promising anticancer activity, with IC50 values indicating effective inhibition of tumor growth in vitro .

CompoundIC50 (µM)Cell Line
Indoline derivative A1.5MDA-MB-231
Indoline derivative B3.0HeLa

Protein Kinase Inhibition

Another significant application is in the inhibition of protein kinases, which are critical in regulating cellular functions and are often dysregulated in cancers. The oxalamide moiety has been identified as a promising scaffold for developing selective protein kinase inhibitors.

Case Study : Research indicates that oxalamide derivatives can effectively inhibit specific kinases involved in cancer progression, thus providing a targeted approach to cancer therapy .

Kinase TargetInhibition Percentage (%)
EGFR85
VEGFR75

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of compounds related to this compound. The presence of furan and indole rings contributes to their biological activity.

Case Study : A series of furan-containing compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of antimicrobial activity .

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Structural Features and Functional Groups

The following table highlights key structural differences and similarities between the target compound and related oxalamides:

Compound Name (CAS/FEMA No.) Key Substituents Biological Relevance
Target Compound Furan-2-yl, indolin-1-yl, m-tolyl Potential receptor binding (e.g., umami TAS1R1/TAS1R3 or kinase targets)
S336 (CAS 745047-53-4, FEMA 4233) 2,4-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Umami agonist; NOEL = 100 mg/kg bw/day ; approved as a flavoring agent
S5456 2,3-Dimethoxybenzyl, 2-(pyridin-2-yl)ethyl Structurally similar to S336; weak CYP3A4 inhibition (51% at 10 µM)
FL-no. 16.100/16.101 2-Methoxy-4-methylbenzyl, 2-(pyridin-2-yl)ethyl (variants) Structurally related to S336; share NOEL = 100 mg/kg bw/day
Compound 1c 4-Chloro-3-(trifluoromethyl)phenyl, 2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl Anticancer activity (kinase inhibition)

Key Observations :

  • The target compound lacks the pyridyl or dimethoxybenzyl groups present in S336/S5456 but incorporates a furan-indoline core , which may influence receptor specificity or metabolic stability.
  • 16.100/16.101) exhibit high safety margins (NOEL = 100 mg/kg bw/day) due to rapid metabolism without amide hydrolysis .
  • S5456 demonstrates that minor structural changes (e.g., 2,3- vs.

Metabolic and Toxicological Profiles

Metabolism
  • S336 and Analogs: Metabolized via high-capacity pathways (e.g., oxidation of aromatic/alkyl chains, glucuronidation) without amide bond cleavage . No hydrolysis products detected in rat hepatocyte studies .
  • Target Compound : The furan and indoline groups may undergo oxidation or conjugation, but resistance to amide hydrolysis (as seen in S336) could contribute to a favorable safety profile.
Toxicity
  • S336: NOEL = 100 mg/kg bw/day in a 93-day rat study; exposure levels in humans are negligible (0.0002–0.003 μg/kg bw/day) .
  • S5456: No significant CYP inhibition (<50% at 10 µM) in follow-up assays .

Regulatory and Functional Implications

  • Regulatory Status : S336 and its analogs have global approval as flavoring agents , while the target compound’s regulatory status remains unstudied.
  • Functional Differences :
    • S336 : Optimized for umami receptor activation (hTAS1R1/hTAS1R3) .
    • Target Compound : The indoline and furan groups may confer distinct receptor binding (e.g., kinase or GPCR targets) compared to S336’s pyridyl/dimethoxybenzyl motifs.

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that incorporates an indole moiety and a furan ring, which are often associated with various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of intermediates from furan and indole derivatives, followed by coupling to create the final oxalamide structure.

Synthetic Route Overview

  • Formation of Furan Intermediate: Functionalization reactions such as halogenation or lithiation are performed on furan.
  • Indole Intermediate Synthesis: Indole derivatives can be synthesized through Fischer indole synthesis followed by functionalization.
  • Coupling Reaction: The furan and indole intermediates are coupled using appropriate reagents to form the desired ethyl linkage.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Preliminary studies have shown that compounds containing indole and furan moieties possess significant anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. A notable study indicated that certain derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines, suggesting potential as anticancer agents .

Antimicrobial Properties

The presence of the furan ring has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against bacterial strains, suggesting that this compound may also exhibit such properties .

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • Study 1: A series of indole-furan derivatives were synthesized and evaluated for anticancer activity. Some compounds showed selective inhibition against renal cancer cells with IC50 values below 10 µM .
  • Study 2: Research on furan-based compounds indicated their role as inhibitors of SARS-CoV-2 main protease (Mpro), showcasing their potential in antiviral applications .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
N1-(furan-2-yl)-N2-(naphthalen-1-yloxamide)Furan + naphthaleneAntimicrobial
4-Ethoxycarbonyl-N-[2-(1H-indol-3-yl)ethyl]-5-oxohexanamideIndole + carbon chainAnticancer
N-Hydroxy-N-[2-(1-hydroxyindol)]acetamideHydroxy-substituted indoleAntimicrobial

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(m-tolyl)oxalamide?

The synthesis involves a multi-step approach:

  • Step 1 : Formation of the furan-2-yl intermediate via coupling reactions (e.g., using furan derivatives and indole-functionalized ethylamine) .
  • Step 2 : Introduction of the indolin-1-yl group through nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Step 3 : Oxalamide linkage formation via condensation of oxalic acid derivatives with m-tolylamine under reflux conditions (e.g., using DCC/HOBt as coupling agents) . Key Considerations : Optimize reaction temperatures (60–100°C), solvent choice (DMF or THF), and purification via column chromatography .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Use orthogonal analytical methods:

  • 1H/13C NMR : Verify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, indole NH at δ ~10 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 407.445 for C23H22FN3O3) .

Q. What are the key physicochemical properties influencing its solubility and stability?

PropertyValue/Description
Molecular Weight~407–413 g/mol
SolubilityModerate in DMSO, DMF; poor in H2O
LogP~3.2 (predicted)
StabilitySensitive to strong acids/bases
Note : Solubility can be enhanced via co-solvents (e.g., PEG-400) for in vitro assays .

Q. What in vitro assays are used to assess its biological activity?

  • Enzymatic Inhibition : Screen against kinases or hydrolases using fluorogenic substrates .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., IC50 determination) .
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • DFT Calculations : Predict transition states for key steps (e.g., oxalamide bond formation) to identify optimal catalysts .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction yields (e.g., DMF vs. THF) .
  • Machine Learning : Train models on similar oxalamides to predict ideal temperatures/pH .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Confirm target engagement using SPR alongside enzymatic assays .
  • Dose-Response Curves : Validate potency (e.g., EC50 vs. IC50 discrepancies) .
  • Metabolite Screening : Rule out off-target effects via LC-MS/MS .

Q. How do electronic effects of the furan ring influence reactivity and binding?

  • Hammett Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on furan) with reaction rates .
  • Molecular Docking : Furan’s π-π stacking with aromatic residues (e.g., Tyr in kinases) enhances binding affinity .
  • DFT Studies : Furan’s electron-rich nature stabilizes charge-transfer complexes in catalytic steps .

Q. How can structure-activity relationships (SAR) be established for derivatives?

  • Substituent Variation : Replace m-tolyl with halogenated or methoxy groups to assess potency .
  • Core Modifications : Compare indolin-1-yl vs. morpholine or piperazine moieties for solubility/activity trade-offs .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to map steric/electrostatic requirements for target binding .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for kinase inhibition?

  • Assay Validation : Use standardized ATP concentrations and control inhibitors (e.g., staurosporine) .
  • Protein Purity : Verify kinase activity via SDS-PAGE and activity assays .
  • Statistical Methods : Apply Bland-Altman plots to compare inter-lab variability .

Methodological Best Practices

Q. What purification techniques ensure high yields of the final compound?

  • Flash Chromatography : Use gradient elution (hexane/EtOAc) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for crystalline purity .
  • HPLC : Employ C18 columns with acetonitrile/water gradients for >95% purity .

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